Cas no 2227785-66-0 ((2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine)

(2R)-1-(4-Methylpyrimidin-5-yl)propan-2-amine is a chiral amine derivative featuring a 4-methylpyrimidine moiety, which confers unique steric and electronic properties. Its enantiomeric purity (R-configuration) makes it valuable for asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive compounds. The pyrimidine ring enhances hydrogen-bonding potential, while the methyl group improves lipophilicity, influencing pharmacokinetic profiles. This compound is useful in medicinal chemistry for designing kinase inhibitors or CNS-targeting molecules due to its structural resemblance to privileged scaffolds. High purity and well-defined stereochemistry ensure reproducibility in research and development. Storage under inert conditions is recommended to maintain stability.
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine structure
2227785-66-0 structure
Product name:(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
CAS No:2227785-66-0
MF:C8H13N3
MW:151.208921194077
CID:5797997
PubChem ID:165883734

(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
    • 2227785-66-0
    • EN300-1998993
    • Inchi: 1S/C8H13N3/c1-6(9)3-8-4-10-5-11-7(8)2/h4-6H,3,9H2,1-2H3/t6-/m1/s1
    • InChI Key: XNMDCPRISPYTCG-ZCFIWIBFSA-N
    • SMILES: N[C@H](C)CC1=CN=CN=C1C

Computed Properties

  • Exact Mass: 151.110947427g/mol
  • Monoisotopic Mass: 151.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 0.4

(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1998993-0.5g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
0.5g
$1289.0 2023-09-16
Enamine
EN300-1998993-5.0g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
5g
$6092.0 2023-05-26
Enamine
EN300-1998993-10.0g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
10g
$9032.0 2023-05-26
Enamine
EN300-1998993-0.05g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
0.05g
$1129.0 2023-09-16
Enamine
EN300-1998993-2.5g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
2.5g
$2631.0 2023-09-16
Enamine
EN300-1998993-5g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
5g
$3894.0 2023-09-16
Enamine
EN300-1998993-1.0g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
1g
$2101.0 2023-05-26
Enamine
EN300-1998993-0.1g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
0.1g
$1183.0 2023-09-16
Enamine
EN300-1998993-0.25g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
0.25g
$1235.0 2023-09-16
Enamine
EN300-1998993-10g
(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine
2227785-66-0
10g
$5774.0 2023-09-16

(2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine Related Literature

Additional information on (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine

Research Brief on (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine (CAS: 2227785-66-0): Recent Advances and Applications

The compound (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine (CAS: 2227785-66-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its 4-methylpyrimidine moiety, has demonstrated potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological profiling, and potential as a scaffold for drug development.

A 2023 study published in the Journal of Medicinal Chemistry reported an optimized asymmetric synthesis route for (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine with improved yield (78%) and enantiomeric excess (>99%). The research team employed a chiral auxiliary approach followed by catalytic hydrogenation, addressing previous challenges in stereoselective synthesis. This advancement is particularly significant for scaling up production for preclinical studies.

Pharmacological characterization studies have revealed that (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine exhibits selective binding to α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 12.3 nM, while showing minimal activity at other receptor subtypes. This selectivity profile suggests potential applications in neurological disorders where α4β2 nAChRs play a key role, such as cognitive impairment and nicotine addiction. Molecular docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) provide structural insights into this selective interaction.

Recent in vivo studies in rodent models have demonstrated that (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine crosses the blood-brain barrier efficiently (brain/plasma ratio of 0.85 at 1 hour post-administration) and shows favorable pharmacokinetic properties with a half-life of approximately 3.2 hours in rats. These findings, reported in the European Journal of Pharmaceutical Sciences, support its potential as a CNS-active compound.

Structure-activity relationship (SAR) investigations have identified the (2R)-configuration as crucial for biological activity, with the (2S)-enantiomer showing significantly reduced potency (approximately 100-fold difference in receptor binding assays). The 4-methylpyrimidine group appears to contribute to both receptor affinity and metabolic stability, as demonstrated in comparative studies with structural analogs.

Current research directions include the development of (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine derivatives with improved pharmacokinetic profiles and the exploration of its potential in combination therapies. A recent patent application (WO2024015321) discloses novel salt forms of the compound with enhanced solubility properties, addressing formulation challenges identified in earlier studies.

While clinical applications remain to be fully explored, the accumulating preclinical data position (2R)-1-(4-methylpyrimidin-5-yl)propan-2-amine as a promising candidate for further development in neurological therapeutics. Future research directions likely will focus on target validation in disease models and the optimization of drug-like properties through structural modifications.

Recommend Articles

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd